molecular formula C34H46O13 B12401592 Angulatin A

Angulatin A

Cat. No.: B12401592
M. Wt: 662.7 g/mol
InChI Key: HAHJPPZGVANYSD-PNVCEFGPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Angulatin A can be extracted from the root bark of Celastrus angulatus. The extraction process involves macroporous resin column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) . The compound is then purified and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Industrial Production Methods: In an industrial setting, this compound can be prepared by mixing the extracted compound with emulsifying agents, penetrating agents, and organic solvents at room temperature. This mixture is stirred until fully dissolved, resulting in an emulsion oil of this compound . This method is cost-effective and environmentally friendly, with minimal toxicity to non-target organisms .

Chemical Reactions Analysis

Types of Reactions: Angulatin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction can produce reduced forms of the compound.

Comparison with Similar Compounds

Angulatin A is unique among sesquiterpene polyol esters due to its specific structure and biological activities. Similar compounds include:

Compared to these compounds, this compound has distinct structural features and a broader range of biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C34H46O13

Molecular Weight

662.7 g/mol

IUPAC Name

[(1S,2S,4S,5R,6S,7S,8S,9S,12R)-4,5-diacetyloxy-2,12-dihydroxy-2,10,10-trimethyl-8-(2-methylpropanoyloxy)-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate

InChI

InChI=1S/C34H46O13/c1-17(2)28(38)42-16-33-26(44-20(6)36)22(43-19(5)35)15-32(9,41)34(33)25(37)23(31(7,8)47-34)24(45-29(39)18(3)4)27(33)46-30(40)21-13-11-10-12-14-21/h10-14,17-18,22-27,37,41H,15-16H2,1-9H3/t22-,23+,24-,25+,26-,27+,32-,33-,34-/m0/s1

InChI Key

HAHJPPZGVANYSD-PNVCEFGPSA-N

Isomeric SMILES

CC(C)C(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13[C@@H]([C@@H]([C@@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C

Canonical SMILES

CC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C

Origin of Product

United States

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